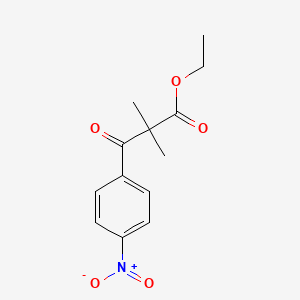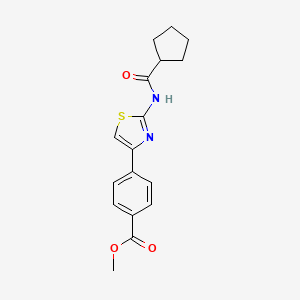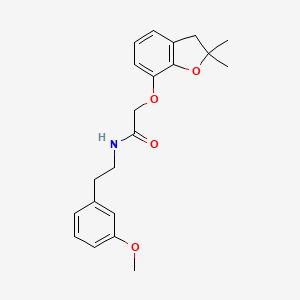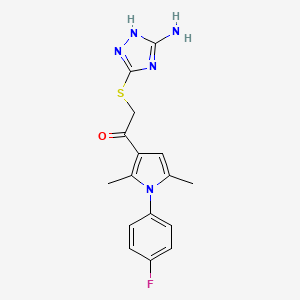
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst (usually an acid) to produce the ester . The specific reactants would depend on the exact structure of the desired product.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group (a carbonyl group adjacent to an ether group). It also appears to contain a nitrophenyl group, which would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to produce an alcohol and a carboxylic acid . The presence of the nitrophenyl group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often found in fragrances and flavorings . The nitrophenyl group could contribute to color in the compound.Aplicaciones Científicas De Investigación
Asymmetric Reduction
Ethyl 3-aryl-3-oxopropanoates, including derivatives with 4-nitrophenyl, were enantioselectively reduced to (S)-alcohols using the fungus Rhizopus arrhizus, demonstrating a bio-catalytic approach for producing enantiomerically pure compounds. This method was particularly effective for the 3-nitrophenyl ester, showcasing the utility in asymmetric synthesis and the potential for pharmaceutical applications (Salvi & Chattopadhyay, 2006).
Polymorphic Characterization
A study on polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride highlights the challenges in analytical and physical characterization of pharmaceutical compounds. This research contributes to understanding the physical properties of drugs, which is crucial for their development and formulation (Vogt et al., 2013).
Organophosphorus Compounds Synthesis
In the synthesis of organophosphorus compounds, unsubstituted and monosubstituted 3-oxo esters, including ethyl 2,2-dimethyl 3-oxo-butanoate, have been utilized to produce 3H-1,2-dithiole-3-thiones with nearly quantitative yields. This demonstrates the compound's versatility in synthesizing organophosphorus derivatives, which have applications ranging from agriculture to medicinal chemistry (Pedersen & Lawesson, 1974).
Cooperative Motion in Polymers
Research into azo polymers incorporating nitrophenyl groups has explored the cooperative motion of polar side groups in amorphous polymers. This work contributes to the field of material science, especially in the development of optical storage materials and the understanding of polymer dynamics (Meng et al., 1996).
Photoassisted Fenton Reaction
The photoassisted Fenton reaction has been employed for the complete oxidation of organic compounds, demonstrating the potential of ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate derivatives for environmental remediation. This study emphasizes the compound's role in advanced oxidation processes, offering a method for the degradation of pollutants (Pignatello & Sun, 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVCJPLIKQACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | |
CAS RN |
329746-12-5 |
Source


|
| Record name | ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2572331.png)




![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)

